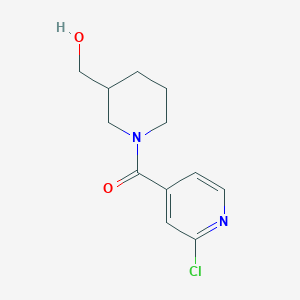

(2-Chlorpyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanon

Übersicht

Beschreibung

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Mittel

Diese Verbindung wurde auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Die Forschung deutet darauf hin, dass Derivate von Pyrazin, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, eine signifikante Aktivität gegen Mycobacterium tuberculosis H37Ra gezeigt haben. Diese Derivate erwiesen sich als aktiver als das Standardmedikament Pyrazinamid (PZA), mit Hemmkonzentrationen (IC) im Bereich von 1,35 bis 2,18 μM . Die molekularen Wechselwirkungen dieser Derivate in Docking-Studien deuten auf ihre Eignung für die Weiterentwicklung als Anti-Tuberkulose-Medikamente hin.

Antibakterielle Aktivität

Die antimikrobiellen Eigenschaften verwandter Chlorpyridinyl-Verbindungen wurden durch mikrowellengestützte Synthese von Derivaten untersucht. Diese Studien führten zur Entdeckung von Verbindungen mit vielversprechender antimikrobieller Aktivität . Es ist plausibel, dass "(2-Chlorpyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanon" modifiziert werden könnte, um seine Wirksamkeit als antimikrobielles Mittel zu verbessern.

Synthese neuer Verbindungen

Die Verbindung dient als Vorläufer bei der Synthese neuer chemischer Einheiten. So kann sie beispielsweise bei der Synthese von Aminopyrimidinyl- und Pyridinylmethanon-Derivaten eingesetzt werden, die in der medizinischen Chemie vielfältige Anwendungen finden .

Biologische Aktivität

(2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme plays a crucial role in epigenetic regulation and has been implicated in various cancers. This article reviews the biological activity of this compound, detailing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has a molecular formula of and a molecular weight of 254.71 g/mol. It features a chlorinated pyridine ring and a hydroxymethyl piperidine moiety, which are critical for its biological activity.

The primary mechanism by which (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone exerts its effects is through the inhibition of LSD1. LSD1 is responsible for demethylating histone lysines, which affects gene expression. By inhibiting this enzyme, the compound can alter the epigenetic landscape of cancer cells, potentially leading to reduced proliferation and increased apoptosis.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine and pyridine moieties significantly affect the compound's potency. For instance, the introduction of different substituents on the pyridine ring can enhance binding affinity to LSD1. Studies indicate that compounds with a piperidine group at the 3-position exhibit markedly higher inhibitory activity compared to those without this substitution .

| Compound Variation | IC50 (nM) | Notes |

|---|---|---|

| Base Compound | 250 | Initial activity observed. |

| 4-Methyl Substituted | 62 | Significant increase in potency. |

| Hydroxymethyl Group | 45 | Enhances interaction with LSD1. |

In Vitro Studies

In vitro assays have confirmed that (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone exhibits potent inhibitory effects on LSD1, with an IC50 value significantly lower than many existing inhibitors . The compound demonstrated selectivity for LSD1 over other similar enzymes, indicating its potential for therapeutic applications in cancer treatment.

In Vivo Studies

Preclinical studies involving animal models have shown that administration of this compound leads to reduced tumor growth in xenograft models. The mechanism appears to involve reactivation of silenced tumor suppressor genes through demethylation processes .

Case Studies

Several case studies have highlighted the efficacy of (2-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone in specific cancer types:

- Acute Myeloid Leukemia (AML) : A study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis in AML cell lines.

- Breast Cancer : Another investigation showed that this compound could sensitize breast cancer cells to chemotherapy by modulating gene expression profiles associated with drug resistance.

Eigenschaften

IUPAC Name |

(2-chloropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-11-6-10(3-4-14-11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVPNEPKNPYBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.